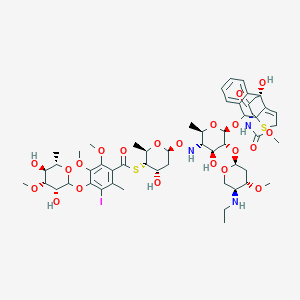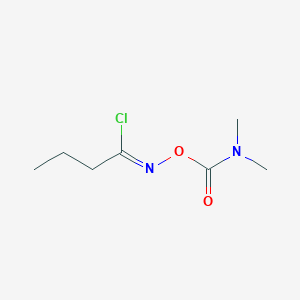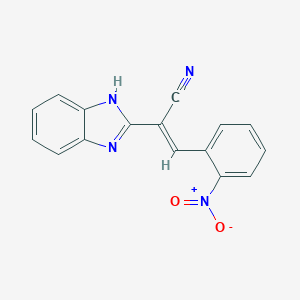![molecular formula C25H24FN3O3 B236410 4-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236410.png)
4-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide, commonly known as FPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPBA is a small molecule that belongs to the class of benzamides and is characterized by its unique chemical structure that contains a piperazine ring, a methoxybenzoyl moiety, and a fluorobenzene group.
Applications De Recherche Scientifique
FPBA has been extensively studied for its potential applications in drug discovery and development. One of the major research areas is the development of novel anticancer agents. FPBA has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, FPBA has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.
Another area of research is the development of novel antipsychotic agents. FPBA has been shown to exhibit significant affinity for dopamine D2 and serotonin 5-HT2A receptors, which are targets for the treatment of schizophrenia and other psychiatric disorders. FPBA has also been found to exhibit anxiolytic and antidepressant-like effects in animal models, indicating its potential as a novel therapeutic agent for these conditions.
Mécanisme D'action
The mechanism of action of FPBA is not fully understood. However, it is believed to act by modulating the activity of various receptors and enzymes in the body. FPBA has been shown to exhibit significant affinity for dopamine D2 and serotonin 5-HT2A receptors, which are involved in the regulation of mood, behavior, and cognition. Additionally, FPBA has been found to inhibit the activity of phosphodiesterase 10A, an enzyme that plays a role in the regulation of dopamine and cAMP signaling pathways.
Biochemical and Physiological Effects
FPBA has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that FPBA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, FPBA has been found to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, behavior, and cognition. In animal models, FPBA has been found to exhibit anxiolytic and antidepressant-like effects, indicating its potential as a novel therapeutic agent for these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using FPBA in lab experiments is its unique chemical structure, which makes it an attractive candidate for drug discovery and development. Additionally, FPBA has been found to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes.
However, there are also some limitations to using FPBA in lab experiments. One of the major limitations is its potential toxicity, which may limit its use in certain applications. Additionally, the complex synthesis method of FPBA may make it difficult to produce large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for research on FPBA. One area of interest is the development of novel anticancer agents based on the structure of FPBA. Additionally, further studies are needed to fully understand the mechanism of action of FPBA and its potential applications in the treatment of psychiatric disorders. Finally, the development of new synthesis methods for FPBA may help to overcome some of the limitations associated with its use in lab experiments.
Méthodes De Synthèse
The synthesis of FPBA involves a multi-step process that starts with the reaction of 4-fluoroaniline with 4-(4-methoxybenzoyl)piperazine in the presence of a catalyst such as copper (II) chloride. The resulting intermediate is then subjected to a coupling reaction with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The final product is obtained by purification using column chromatography.
Propriétés
Formule moléculaire |
C25H24FN3O3 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
4-fluoro-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H24FN3O3/c1-32-23-12-4-19(5-13-23)25(31)29-16-14-28(15-17-29)22-10-8-21(9-11-22)27-24(30)18-2-6-20(26)7-3-18/h2-13H,14-17H2,1H3,(H,27,30) |
Clé InChI |
MFYUJRHTMWBHEB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)



![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)


![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)
